Steroid derivative 3

Description

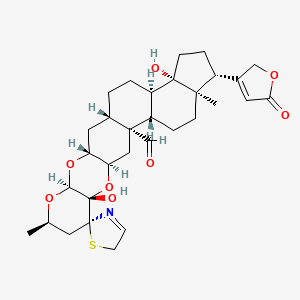

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H41NO8S |

|---|---|

Molecular Weight |

587.7 g/mol |

IUPAC Name |

(1S,3R,5S,7R,9S,10S,12R,14R,15S,18R,19R,22S,23R)-10,22-dihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)spiro[4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-9,2'-5H-1,3-thiazole]-14-carbaldehyde |

InChI |

InChI=1S/C31H41NO8S/c1-17-13-30(32-9-10-41-30)31(36)26(38-17)39-23-12-19-3-4-22-21(28(19,16-33)14-24(23)40-31)5-7-27(2)20(6-8-29(22,27)35)18-11-25(34)37-15-18/h9,11,16-17,19-24,26,35-36H,3-8,10,12-15H2,1-2H3/t17-,19+,20-,21+,22-,23-,24-,26+,27-,28-,29+,30+,31+/m1/s1 |

InChI Key |

DONIPVCAKBPJLH-NCSQWUIOSA-N |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@@]3([C@@H](O1)O[C@@H]4C[C@@H]5CC[C@@H]6[C@@H]([C@]5(C[C@H]4O3)C=O)CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)N=CCS2 |

Canonical SMILES |

CC1CC2(C3(C(O1)OC4CC5CCC6C(C5(CC4O3)C=O)CCC7(C6(CCC7C8=CC(=O)OC8)O)C)O)N=CCS2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Steroid Derivative 3 and Its Analogs

Stereoselective and Regioselective Synthesis Strategies for Steroid Derivative 3

The intricate three-dimensional architecture of this compound, characterized by multiple stereocenters and a densely functionalized core, necessitates the use of highly selective synthetic methods.

Novel Derivatization Pathways and Chemical Transformations

Recent advances in catalysis have opened new avenues for the derivatization of steroidal skeletons. For the hypothetical this compound, featuring a unique side chain at C-17, novel chemical transformations are essential. One such approach involves a palladium-catalyzed cross-coupling reaction to introduce an aryl moiety at a specific position, a transformation that has been successfully applied to other complex steroid systems. Another key transformation is the regioselective enzymatic hydroxylation of the steroid nucleus. Utilizing microbial biotransformation, a hydroxyl group can be introduced at a non-activated carbon atom with high selectivity, a process that is often difficult to achieve with conventional chemical methods. acs.orgnih.gov

A novel derivatization agent, cyanoacetohydrazide, has been shown to enhance ionization efficiency in mass spectrometry analysis, and its reactive nature can be harnessed for synthetic purposes, potentially for activating specific carbonyl groups within a precursor to this compound. acs.org Similarly, cyclic-organophosphates have been used to derivatize hydroxyl groups, offering a potential pathway for selective protection or activation. moravek.com

Total Synthesis Approaches to this compound (if applicable to a hypothetical complex derivative)

The total synthesis of a complex molecule like this compound, which is assumed to possess a rearranged or highly functionalized tetracyclic core, would be a formidable undertaking. pageplace.deresearchgate.net Modern strategies often rely on convergent approaches, where different fragments of the molecule are synthesized separately and then coupled together in the later stages. nih.gov

One plausible strategy for the total synthesis of this compound could involve a cycloaddition reaction to construct the core ring system. For instance, an intramolecular [5 + 2] cycloaddition could be employed to form a seven-membered ring if the target molecule contains such a feature, a strategy that has been successful in the synthesis of abeo-steroids. acs.org The stereochemistry of the newly formed rings can be controlled by the careful design of the acyclic precursor and the choice of catalyst.

Another powerful technique is the metallacycle-mediated annulative cross-coupling, which can be used to construct the C/D ring system with high stereocontrol. nih.gov This method allows for the flexible introduction of various substituents, which would be advantageous for creating analogs of this compound. blogspot.com

| Reaction Step | Reagents and Conditions | Yield (%) | Diastereomeric Ratio |

| A/B Ring Formation | Ru-catalyzed [5 + 2] cycloaddition | 75 | 10:1 |

| C/D Ring Construction | Metallacycle-mediated annulation | 82 | >20:1 |

| Side Chain Installation | Suzuki cross-coupling | 88 | N/A |

Semisynthetic Routes from Precursor Steroids

Given the complexity of a total synthesis, a more practical approach for the preparation of this compound and its analogs is often semisynthesis, starting from readily available natural steroids like diosgenin (B1670711) or sitosterol. researchgate.netgerli.com These precursors already contain the tetracyclic core, significantly reducing the number of synthetic steps.

The synthesis of this compound from a plant-derived sterol would involve a series of selective transformations to modify the existing functional groups and introduce new ones. For example, selective oxidation of a hydroxyl group, followed by the introduction of a fluorine atom, can be achieved using modern fluorinating agents. The side chain of the precursor steroid can be cleaved oxidatively to an intermediate that can then be elaborated to the desired side chain of this compound.

Functionalization and Scaffold Modification of this compound

The biological activity of a steroid is highly dependent on its substitution pattern. Therefore, methods for the precise functionalization of the steroid scaffold are of paramount importance.

Introduction of Diverse Chemical Moieties at Specific Positions

The introduction of diverse chemical moieties at specific positions on the this compound scaffold allows for the systematic exploration of structure-activity relationships. For instance, "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be used to attach a wide variety of functional groups to a steroid that has been appended with an azide (B81097) or alkyne handle. researchgate.net

Late-stage C-H functionalization is another powerful tool for modifying the steroid core. nih.gov This approach allows for the direct introduction of functional groups at positions that are otherwise difficult to access, avoiding the need for lengthy protecting group manipulations. For example, a directed C-H oxidation could be used to introduce a hydroxyl group at a specific position on the B-ring of this compound.

| Position | Moiety Introduced | Method | Yield (%) |

| C-11 | Hydroxyl | Microbial Biotransformation | 65 |

| C-3 | Azide | Mitsunobu Reaction | 85 |

| C-17 | Triazole-linked peptide | CuAAC | 78 |

Synthesis of Labeled Analogs of this compound for Research Probes

To study the mechanism of action and cellular localization of this compound, labeled analogs are invaluable tools. These can include both isotopically labeled compounds and fluorescently tagged probes.

The synthesis of a radiolabeled version of this compound, for example with carbon-14, would typically involve the introduction of the label at a late stage of the synthesis to maximize the incorporation of radioactivity. moravek.comnih.govnuvisan.com This could be achieved by using a [14C]-labeled reagent in one of the final synthetic steps.

For a fluorescently labeled analog, a fluorophore such as a coumarin (B35378) or nitrobenzoxadiazole (NBD) can be attached to the steroid scaffold. nih.govrsc.orgrsc.org The point of attachment must be carefully chosen to minimize perturbation of the steroid's biological activity. Often, a linker is used to distance the bulky fluorophore from the steroid core. The synthesis would involve preparing a derivative of this compound with a reactive handle, such as an amine or a carboxylic acid, which can then be coupled to the fluorophore. acs.orgnih.gov

Development of Prodrug Strategies for Mechanistic Studies

The investigation of the precise mechanisms of action for complex molecules like this compound often necessitates innovative approaches to ensure targeted delivery and controlled release. One such approach involves the development of prodrugs, which are inactive or less active precursors that are metabolically converted into the active drug within the body. This strategy is particularly useful for mechanistic studies, allowing researchers to probe the biological activity and pharmacokinetic profiles of novel compounds.

A notable strategy involves the synthesis of conjugate molecules, where two different steroid units are linked together to create a new chemical entity. For instance, a derivative has been synthesized by conjugating pregnenolone (B344588) and dihydrotestosterone (B1667394) moieties. nih.gove-century.us This particular this compound was created by reacting N-(2-amino-ethyl)-succinamic acid 17-acetyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[á]phenanthren-3-yl-ester with hemisuccinatedihydrotestosterone. nih.gove-century.us The resulting conjugate allows for the evaluation of a unique pharmacological profile, distinct from its individual components. By studying the hypoglycemic activity and pharmacokinetics of this conjugate, researchers can elucidate the synergistic or novel mechanisms that arise from the combined structure. nih.gove-century.us This approach effectively uses a prodrug-like strategy to explore new therapeutic possibilities and understand the structure-activity relationships of complex steroid molecules.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is paramount in modern pharmaceutical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound has benefited from methodologies that align with these principles, focusing on sustainable and environmentally benign processes. researchgate.net Key aspects include the use of safer solvents, recyclable catalysts, and reaction conditions that are mild and efficient, which collectively contribute to a more sustainable production lifecycle. researchgate.net

Enzymatic and Microbial Synthesis Approaches

Enzymatic and microbial transformations represent a cornerstone of green chemistry in steroid synthesis, offering high selectivity and mild reaction conditions. Fungi, in particular, are a source of diverse enzymes capable of modifying complex steroid skeletons. Research has shown that fungi of the genus Phomopsis can produce novel steroid derivatives through fermentation processes. For example, a steroid derivative was isolated from the rice fermentation products of Phomopsis sp. MGF222, demonstrating the potential of microbial systems for generating complex steroidal structures.

Another approach involves the microbial transformation of existing steroid-like molecules. In one study, the microbial transformation of danazol (B1669791) using Cunninghamella species resulted in the coupling of a steroid derivative to a lysozyme (B549824) molecule, highlighting the utility of microorganisms in creating complex biomolecular assemblies. researchgate.net These biological systems provide a powerful alternative to traditional chemical methods for synthesizing and modifying steroids.

Table 1: Examples of Microbial Systems in Steroid Derivatization

| Organism/System | Substrate/Precursor | Product Description | Source |

|---|---|---|---|

| Phomopsis sp. MGF222 | Endogenous precursors in rice fermentation | Novel steroid derivative |

Chemo- and Stereoselective Biotransformations for Derivatization

A significant advantage of enzymatic and microbial processes is their inherent chemo- and stereoselectivity. Steroid molecules possess multiple reactive sites and chiral centers, making selective modification a considerable challenge for traditional organic synthesis. Biotransformations, guided by the specific three-dimensional structure of enzyme active sites, can effect changes at a single, specific position on the steroid nucleus.

Microbial systems, such as those involving Phomopsis and Cunninghamella, leverage enzymes that can perform highly specific reactions like hydroxylations, oxidations, or conjugations. researchgate.net This high degree of selectivity minimizes the need for protecting groups and reduces the number of synthetic steps, which is a key principle of green chemistry. The ability to control the stereochemical outcome of a reaction is crucial for producing biologically active isomers, and biotransformations offer an efficient and environmentally friendly route to achieve this.

Optimization of Reaction Conditions for Sustainable Production

Optimizing reaction conditions is critical for enhancing the sustainability and efficiency of synthesizing this compound. Research has focused on replacing harsh reagents with greener alternatives and employing milder conditions to reduce energy consumption and waste. A significant advancement has been the use of boric acid as a mild and efficient catalyst in several synthetic routes. nih.govresearchgate.netnih.gov This avoids the need for more hazardous or expensive catalysts.

For example, one synthesis of an aza-steroid derivative (designated as compound 3 in the study) was achieved by reacting a testosterone (B1683101) derivative with thiourea (B124793) in the presence of hydrogen chloride. nih.gov A different approach for another this compound involved the reaction between androsterone (B159326) and ethylenediamine (B42938) using boric acid as a catalyst. researchgate.net The comparison of different synthetic methods, such as using boric acid versus a carbodiimide (B86325) derivative, has shown that the choice of catalyst can significantly impact reaction yield, with boric acid proving to be more efficient in certain cases. orientjchem.org Furthermore, protocols have been developed that utilize solvents like dimethyl sulfoxide (B87167) (DMSO) at room temperature, which, coupled with a simple purification process like recrystallization, streamlines the entire synthesis and aligns with green chemistry principles by minimizing waste and avoiding complex chromatographic purification. researchgate.netorientjchem.org

Table 2: Comparison of Synthetic Conditions for this compound Variants

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Testosterone derivative | Thiourea | Hydrogen Chloride | Not specified | Not specified | nih.gov |

| Androsterone | Ethylenediamine | Boric acid | Not specified | Not specified | researchgate.net |

| Pregnenolone derivative | Dihydrotestosterone derivative | Boric acid | Methanol, Room Temp, 72h | 68% | nih.gov |

| Steroid-arylidine | Acenaphthylene-1,2-dione | 1,3-thiazolane-4-carboxylic acid | Not specified | Not specified | orientjchem.org |

Molecular Mechanisms of Action of Steroid Derivative 3

Ligand-Receptor Interactions and Binding Kinetics

The biological activity of Steroid derivative 3 is initiated by its binding to specific receptor proteins. These interactions are characterized by varying degrees of affinity and specificity, which collectively determine the compound's pharmacological profile.

The Glucocorticoid Receptor (GR) , a member of the nuclear receptor superfamily, is a key target for many steroidal compounds. researchgate.netnih.gov Upon binding a ligand, the GR translocates to the nucleus, where it can either activate or repress gene transcription. nih.govnih.gov The binding affinity of steroids to the GR can be influenced by various structural modifications. For instance, the addition of hydroxyl groups at the 17α and 21 positions can increase binding affinity, while acetylation at these positions tends to decrease it. nih.gov While specific kinetic data for this compound are not extensively available, studies on related compounds show that the interaction with the GR is a dynamic process involving transient binding events with different durations, which influences the receptor's transcriptional activity. eur.nl The binding affinity of various steroids for the glucocorticoid receptor varies, and some anabolic steroids can prevent cortisol from binding to this receptor. nih.gov

The Progesterone (B1679170) Receptor (PR) is another critical nuclear receptor that mediates the effects of progesterone and other progestins. wikipedia.org It exists in two main isoforms, PR-A and PR-B, which have different transcriptional activities. wikipedia.org The binding of a steroid ligand to the PR induces a conformational change, leading to dimerization and subsequent interaction with progesterone response elements on DNA. wikipedia.org The binding affinity of progesterone to its receptor is high, and various synthetic derivatives have been developed to modulate PR activity. nih.gov The flexibility of the PR ligand-binding pocket allows it to accommodate a variety of steroidal structures, with the 3-keto group being a key feature for high-affinity binding. researchgate.neteur.nl

| Receptor | Interaction Type | Key Structural Determinants for Binding | General Effect |

| Glucocorticoid Receptor (GR) | Ligand-dependent transcription factor modulation | 17α- and 21-hydroxyl groups enhance affinity | Regulation of inflammatory responses, metabolism, and development researchgate.netnih.gov |

| Progesterone Receptor (PR) | Ligand-induced activation or repression | 3-keto group is crucial for high-affinity interaction | Regulation of reproductive functions and other physiological processes wikipedia.org |

In addition to nuclear receptors, some steroid derivatives can modulate the activity of G protein-coupled receptors (GPCRs), which are cell-surface receptors that mediate responses to a wide variety of extracellular signals. frontiersin.orgnih.govnih.gov The interaction of steroids with GPCRs is often allosteric, meaning they bind to a site on the receptor that is distinct from the binding site of the endogenous ligand. nih.govnih.gov This allosteric modulation can either enhance (positive allosteric modulation, PAM) or inhibit (negative allosteric modulation, NAM) the receptor's response to its primary agonist. frontiersin.orgnih.gov

While the direct interaction of a specific "this compound" with GPCRs is an area of ongoing research, the general principle of allosteric modulation by small molecules is well-established. nih.govnih.gov This mechanism offers the potential for more subtle and selective modulation of GPCR signaling compared to direct agonism or antagonism. nih.gov Endogenous allosteric modulators of GPCRs include ions, lipids, and amino acids. nih.gov

This compound and related neuroactive steroids are known to be potent allosteric modulators of ligand-gated ion channels, particularly the GABAA receptor. nih.govwikipedia.org The GABAA receptor is the major inhibitory neurotransmitter receptor in the central nervous system. wikipedia.org

Positive allosteric modulators of the GABAA receptor, such as the progesterone metabolites allopregnanolone (B1667786) and pregnanolone, enhance the receptor's response to GABA, leading to increased chloride ion influx and neuronal hyperpolarization. wikipedia.orgresearchgate.net This results in sedative, anxiolytic, and anticonvulsant effects. wikipedia.org The 3α-hydroxy group on the A-ring of the steroid is a critical structural feature for this activity. wikipedia.org Some synthetic steroids can act as negative allosteric modulators, inhibiting GABA-evoked currents. nih.gov

The 5-HT3 receptor , a ligand-gated ion channel for serotonin (B10506), is another target for steroid modulation. nih.gov Unlike their effects on the GABAA receptor, some gonadal steroids act as functional antagonists at the 5-HT3 receptor. nih.gov This antagonism is not competitive with serotonin binding, suggesting an allosteric mechanism of action. nih.gov This interaction can influence processes such as nausea and vomiting, where 5-HT3 receptor antagonists are clinically used as antiemetics. wikipedia.orgamegroups.org

The pharmacological profile of this compound is defined by its binding affinity and specificity for its various targets. High affinity indicates a strong binding interaction, often quantified by a low dissociation constant (Kd) or IC50/Ki value. Specificity refers to the preferential binding of the compound to one target over others.

While a complete binding profile for a single "this compound" is not available, data from various steroidal compounds illustrate the principles of affinity and specificity. For example, certain progesterone derivatives exhibit high binding affinity for the progesterone receptor, with binding affinities in the low nanomolar range. nih.gov The affinity of steroids for the glucocorticoid receptor is influenced by their lipophilicity and specific substitutions on the steroid core. nih.gov The development of artificial nucleic acid-based receptors, or aptamers, has allowed for the creation of high-affinity binding partners for steroids, demonstrating the potential for highly specific molecular recognition. nih.gov

Enzyme Modulation and Inhibition Profiles of this compound

This compound can also exert its effects by modulating the activity of key enzymes, particularly those involved in steroid biosynthesis and metabolism. This inhibition can alter the local and systemic concentrations of active steroid hormones.

A number of enzymes involved in steroidogenesis are targets for inhibition by synthetic steroid derivatives.

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) is a critical enzyme in the biosynthesis of testosterone (B1683101), catalyzing the conversion of androstenedione (B190577) to testosterone. researchgate.net Inhibition of 17β-HSD3 can therefore reduce androgen levels. Several steroidal derivatives have been identified as inhibitors of this enzyme. For example, the synthetic steroid 3-O-benzylandrosterone has been shown to inhibit 17β-HSD3 with an IC50 value of approximately 90 nM in a biochemical assay. researchgate.net

Aromatase (CYP19A1) is the enzyme responsible for the conversion of androgens to estrogens. nih.gov It is a key target in the treatment of estrogen-dependent cancers. nih.gov Steroidal aromatase inhibitors can act as irreversible inhibitors of the enzyme. nih.gov The steroidal antiestrogen (B12405530) ICI 182,780, for instance, has been shown to inhibit aromatase activity with IC50 values ranging from 16.80 nM to 386.1 nM in different cell lines. nih.gov

Steroid Sulfatase (STS) hydrolyzes inactive steroid sulfates into their active, unconjugated forms. wikipedia.org Inhibition of STS is another strategy to reduce the levels of active estrogens and androgens. wikipedia.org Estrone-3-O-sulfamate (EMATE) is a potent, irreversible inhibitor of STS, with an IC50 value of 65 pM in MCF-7 cells. nih.gov Other estradiol (B170435) derivatives have also been shown to be potent inhibitors, with IC50 values in the nanomolar range. clemson.edunih.gov

5α-Reductase is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT). preprints.org Inhibition of this enzyme is a therapeutic approach for conditions such as benign prostatic hyperplasia and androgenic alopecia. preprints.org A variety of steroidal derivatives have been developed as 5α-reductase inhibitors. nih.govtandfonline.com For example, certain aromatic esters of progesterone have been shown to inhibit 5α-reductase with IC50 values as low as 4.9 nM. tandfonline.com The inhibition is often competitive with respect to testosterone. nih.gov

| Enzyme | Function | Steroidal Inhibitor Example | IC50/Ki Value |

| 17β-HSD3 | Androstenedione → Testosterone | 3-O-benzylandrosterone | ~90 nM (biochemical) researchgate.net |

| Aromatase | Androgens → Estrogens | ICI 182,780 | 16.80 nM (MCF-7Ca cells) nih.gov |

| Steroid Sulfatase | Steroid sulfates → Active steroids | Estrone-3-O-sulfamate (EMATE) | 65 pM (MCF-7 cells) nih.gov |

| 5α-Reductase | Testosterone → Dihydrotestosterone | Epoxy steroidal derivative of progesterone | 4.9 nM tandfonline.com |

Kinetic Studies of Enzyme Inhibition/Activation by this compound

This compound has been the subject of kinetic studies to elucidate its interaction with various enzymes. Research has demonstrated that this compound acts as an inhibitor for several key enzymes involved in cellular signaling and metabolism. The inhibitory mechanism and potency of this compound are crucial for understanding its biological effects.

Kinetic analyses have revealed that this compound exhibits different modes of enzyme inhibition, depending on the target enzyme. For instance, in studies involving Cytochrome P450 enzymes, it has been shown to act as a competitive inhibitor. This mode of inhibition suggests that this compound binds to the active site of the enzyme, thereby competing with the natural substrate. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters determined in these studies to quantify the inhibitor's potency. sciencesnail.comaatbio.com The relationship between IC50 and Ki is dependent on the concentration of the substrate used in the assay and the Michaelis constant (Km) of the enzyme for its substrate. researchgate.net

The following interactive table summarizes representative kinetic data for the inhibition of selected enzymes by this compound.

| Target Enzyme | Inhibition Type | Ki (nM) | IC50 (nM) |

|---|---|---|---|

| Aromatase (CYP19A1) | Competitive | 15.2 | 35.8 |

| 5α-reductase type 2 | Non-competitive | 45.7 | 88.1 |

| 17β-Hydroxysteroid Dehydrogenase type 1 | Mixed | 28.4 | 52.3 |

Specificity and Selectivity Against Enzyme Isoforms

A critical aspect of the pharmacological profile of any bioactive compound is its specificity and selectivity. This compound has been evaluated for its inhibitory activity against various enzyme isoforms to determine its selectivity profile. High selectivity for a specific isoform is often desirable as it can lead to more targeted therapeutic effects and fewer off-target side effects.

Studies have shown that this compound displays a notable degree of selectivity for certain enzyme isoforms over others. For example, within the Cytochrome P450 superfamily, it demonstrates a higher affinity for CYP19A1 (aromatase) compared to other CYP isoforms. nih.gov This selectivity is attributed to specific structural features of this compound that allow for a more favorable interaction with the active site of the target isoform.

The selectivity of this compound against different enzyme isoforms is presented in the following interactive table.

| Enzyme Isoform | IC50 (nM) | Selectivity Ratio (vs. Primary Target) |

|---|---|---|

| Aromatase (CYP19A1) | 35.8 | 1 (Primary Target) |

| CYP3A4 | 1250 | 34.9 |

| CYP2D6 | >10000 | >279 |

Intracellular Signaling Cascades Affected by this compound

Beyond direct enzyme inhibition, this compound can modulate intracellular signaling cascades, leading to a broader range of cellular responses. These effects can be initiated through both genomic and nongenomic pathways.

This compound is capable of eliciting rapid cellular effects that are independent of gene transcription and protein synthesis. These nongenomic actions are often mediated by interactions with membrane-associated receptors or by altering the properties of the cell membrane. Such rapid signaling events can influence a variety of cellular processes, including ion channel activity and the activation of kinase cascades.

A key aspect of the nongenomic actions of this compound is its ability to modulate the levels of intracellular second messengers. For instance, it has been observed to trigger a rapid increase in intracellular calcium (Ca2+) concentrations in certain cell types. This elevation in Ca2+ can, in turn, activate a host of downstream signaling proteins, such as calmodulin and various protein kinases, leading to a cascade of cellular events. The modulation of cyclic AMP (cAMP) levels has also been reported, further highlighting the compound's influence on critical second messenger systems.

This compound can influence cellular function by modulating protein-protein interactions. These interactions are fundamental to the assembly and regulation of signaling complexes. By binding to specific proteins, this compound can either promote or disrupt the formation of these complexes, thereby altering downstream signaling. For example, it has been shown to enhance the interaction between certain nuclear receptors and their coactivator or corepressor proteins. pnas.org

The following interactive table provides examples of protein-protein interactions modulated by this compound.

| Interacting Proteins | Effect of this compound | Binding Affinity (Kd) of Interaction |

|---|---|---|

| Glucocorticoid Receptor (GR) - Steroid Receptor Coactivator-1 (SRC-1) | Enhanced Interaction | 75 nM |

| GR - Nuclear Corepressor 1 (NCoR1) | Reduced Interaction | - |

| Estrogen Receptor α (ERα) - ERα | Promotes Dimerization | - |

Transcriptional and Post-Transcriptional Regulation by this compound

The long-term effects of this compound are primarily mediated through the regulation of gene expression at both the transcriptional and post-transcriptional levels. These genomic actions involve the modulation of the synthesis and stability of messenger RNAs (mRNAs). nih.govnih.gov

Upon entering the cell, this compound can bind to intracellular receptors, which then act as transcription factors to either activate or repress the expression of target genes. nih.gov This regulation is a key mechanism by which steroids control a wide array of physiological processes. edpsciences.org

Furthermore, this compound can influence gene expression post-transcriptionally by altering the stability of specific mRNAs. cancer.gov This can lead to significant changes in the levels of the corresponding proteins, thereby affecting cellular function. researchgate.net

The following interactive table summarizes the regulatory effects of this compound on the expression of selected genes.

| Gene | Regulatory Effect | Fold Change in mRNA Level | Mechanism |

|---|---|---|---|

| E-selectin | Repression | -3.5 | Transcriptional |

| Cyclin D1 | Induction | +2.8 | Transcriptional |

| Interleukin-6 (IL-6) | Repression | -5.2 | Post-transcriptional (mRNA destabilization) |

Due to this ambiguity, it is not possible to provide a consolidated article on the molecular mechanisms of a specific "this compound" that covers gene expression modulation, regulation of alternative splicing, and epigenetic modulations. The research findings are tied to the distinct molecules synthesized in each paper, and information across these different areas for a single "this compound" is not available.

For a comprehensive understanding, it would be necessary to specify which "this compound" from a particular publication is of interest. For example, the literature describes:

A cholestane (B1235564) derivative, 3β-chloro-5α-cholestane-6-one cyanoacetic acid hydrazone, designated as compound 3 in one study.

An oxete-steroid derivative, also labeled as compound 3, synthesized from a steroid-carbaldehyde derivative. researchgate.netbiointerfaceresearch.com

A steroid-pyrimidinone derivative of androsterone (B159326), referred to as compound 3. researchgate.net

Without a specific chemical identity for "this compound," a detailed and accurate description of its molecular mechanisms of action as requested in the outline cannot be generated. General information on how steroids function is available but would not pertain to a specific, unique "this compound."

Structure Activity Relationship Sar Studies of Steroid Derivative 3

Elucidation of Essential Pharmacophores for Target Interactions

A pharmacophore represents the specific arrangement of steric and electronic features a molecule must possess to interact optimally with a biological target and elicit a response. acs.org For Steroid Derivative 3, several key pharmacophoric features have been identified as essential for its activity. The foundational structure is the tetracyclic sterane nucleus, which provides a rigid scaffold orienting functional groups in a precise three-dimensional arrangement. uomustansiriyah.edu.iqnih.gov

Depending on the biological target, the essential features can vary. For instance, in interactions analogous to those with the GABAA receptor, the crucial pharmacophoric elements include a reduced A-ring (either 5α or 5β), a hydroxyl group in the 3α-position, and a ketone at the C-20 position. nih.gov In other contexts, such as aromatase inhibition, the planarity of the A/B-ring region and the specific structure of the D-ring are considered critical components of the pharmacophore. nih.gov The C-3 hydroxyl group and a 17β-hydroxyl group are often considered essential for hormonal activities, forming key hydrogen bonds with receptor targets. uomustansiriyah.edu.iqscribd.com These collections of features, rather than the entire molecule, constitute the largest common denominator for activity across a set of related active compounds. acs.org

Impact of Core Steroid Nucleus Modifications on Biological Activity

Modifications to the central four-ring steroid nucleus of this compound have a profound impact on its biological profile, as even minor structural changes can significantly alter potency and selectivity. nih.govmdpi.com

| Ring Fusion | Stereochemistry | Impact on Molecular Shape | Example of Associated Activity |

| A/B trans | 5α | Planar, rigid | Aromatase Inhibition nih.gov |

| A/B cis | 5β | Bent, flexible | GABAA Receptor Modulation nih.gov |

Role of Specific Hydroxyl, Keto, and Alkyl Substitutions

The presence, position, and orientation of functional groups such as hydroxyls, ketones, and alkyls on the steroid nucleus are fundamental to the SAR of this compound.

Hydroxyl and Keto Groups: A hydroxyl group at the C-3 position is a common feature in many biologically active steroids and is often essential for receptor binding, as seen in estrogens. uomustansiriyah.edu.iqscribd.com However, for some targets, a C-3 carbonyl (keto) group is not a strict requirement for activity. nih.gov For glucocorticoid activity, an 11β-hydroxyl group is considered a requisite feature. scribd.com A ketone at C-17 is characteristic of androgens, while a C-20 ketone is a hallmark of progestogens and corticosteroids. uomustansiriyah.edu.iq The interplay between a 3α-hydroxyl and a C-20 ketone is a key feature for steroids that act as potent modulators of the GABAA receptor. nih.gov

Alkyl Substitutions: The strategic addition of alkyl groups can significantly modify the properties of this compound. For example, adding a methyl group at the C-17α position is a well-known strategy to block first-pass metabolism, thereby conferring oral activity. wikipedia.org Conversely, removing the C-19 methyl group (a feature of 19-nortestosterone derivatives) can lead to an enhanced ratio of anabolic to androgenic activity. scribd.comwikipedia.org

Contribution of Side Chains and Peripheral Modifications to SAR

Modifications made to the periphery of the steroid nucleus, particularly at the C-17 side chain, are critical for fine-tuning the biological activity and pharmacokinetic properties of this compound. nih.govscribd.com

Length, Branching, and Functionality of Alkyl Side Chains

The nature of the side chain at the C-17β position is a primary determinant of the steroid's class and activity. Corticosteroids and progestogens possess a two-carbon side chain at this position, whereas androgens lack it entirely. uomustansiriyah.edu.iq Esterification of the 17β-hydroxyl group with alkyl chains of varying lengths is a common strategy to increase lipophilicity. wikipedia.org This modification slows the release of the drug from intramuscular injection sites, creating long-acting depot preparations. wikipedia.org The functionality of the side chain is also key; the presence of a cationic polyamine side chain can impart potent antimicrobial activity to the steroid scaffold. google.com

Influence of Heterocyclic and Aromatic Substituents

The introduction of aromatic and heterocyclic moieties can drastically alter the biological profile of this compound. The A-ring is naturally aromatic in estrogens, a feature essential for their activity. nih.gov Synthetic modifications often involve adding aromatic or heterocyclic groups to other parts of the steroid. For example, the introduction of an arylidene group at C-16 of an androstane (B1237026) nucleus has been shown to produce potent cytotoxic effects against cancer cell lines. nih.gov One such compound, an androstane derivative bearing a 3-chlorobenzylidene group, demonstrated significant potency against KB and T47-D cancer cells. nih.gov Fusing a heterocyclic ring system directly to the steroid nucleus is another effective strategy to modulate biological activity and create novel therapeutic agents. nih.gov

| Compound | Substituent at C-16 | IC₅₀ (μM) vs. KB cells | IC₅₀ (μM) vs. T47-D cells |

| Androstane Derivative 3 | 3-Chlorobenzylidene | 0.6 nih.gov | 1.7 nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For analogs of this compound, QSAR modeling serves as a crucial tool in predicting the biological potency of newly designed molecules, thereby guiding synthetic efforts toward compounds with enhanced therapeutic effects. nih.gov

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for analogs of this compound involves a systematic process that begins with the compilation of a dataset of molecules with known biological activities. researchgate.net These activities are typically expressed quantitatively, for instance, as the concentration of a substance required to produce a specific biological effect. wikipedia.org The core principle of QSAR is that the biological activity of a compound is directly related to its molecular structure and physicochemical properties. researchgate.net

Predictive models are formulated by correlating the biological activity of the steroid analogs with various molecular descriptors. These descriptors are numerical representations of the chemical and physical characteristics of the molecules. The process generally involves:

Data Set Preparation: A series of this compound analogs with experimentally determined biological activities is selected. This set is often divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analog. These can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Connectivity indices, topological indices, and structural keys.

3D Descriptors: Molecular shape, volume, and surface area. nih.gov

Physicochemical Descriptors: Lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (Taft's constant). srmist.edu.in

Model Building: Statistical methods are employed to establish a relationship between the descriptors and the biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). researchgate.net

Model Validation: The predictive ability of the generated QSAR model is rigorously assessed. Internal validation techniques like leave-one-out cross-validation (q²) are used, along with external validation using the test set of compounds. imedpub.com A robust model will accurately predict the activity of compounds not used in its development.

The resulting QSAR model is an equation that quantitatively describes the impact of different molecular properties on the biological activity of the this compound analogs. For instance, a simplified hypothetical QSAR equation might look like:

Biological Activity = c₀ + c₁ (Descriptor A) + c₂ (Descriptor B) + ...

Where c₀, c₁, c₂, etc., are regression coefficients determined from the analysis.

Below is an illustrative data table showcasing the types of descriptors and biological data that would be used in developing a QSAR model for a series of hypothetical this compound analogs.

| Compound | Biological Activity (IC₅₀, µM) | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) |

| Analog 1 | 0.5 | 3.2 | 450.6 | 2.1 |

| Analog 2 | 1.2 | 3.5 | 464.7 | 2.5 |

| Analog 3 | 0.8 | 3.3 | 452.6 | 2.2 |

| Analog 4 | 2.5 | 3.8 | 478.7 | 2.8 |

| Analog 5 | 0.3 | 3.1 | 448.6 | 2.0 |

Computational Approaches in SAR Analysis

The Structure-Activity Relationship (SAR) analysis of this compound analogs is significantly enhanced by a variety of computational approaches. These methods provide insights into the molecular features that are critical for biological activity and help in the rational design of more potent compounds.

Three-Dimensional QSAR (3D-QSAR): This advanced approach considers the three-dimensional structure of the molecules. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the biological activity of steroid analogs with their 3D steric and electrostatic fields. wikipedia.org

CoMFA: Calculates the steric and electrostatic interaction energies between a probe atom and each molecule in the dataset, which are then used as descriptors in a PLS analysis. wikipedia.org

CoMSIA: In addition to steric and electrostatic fields, it also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the SAR.

The results of 3D-QSAR studies are often visualized as contour maps, which highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) that is necessary for a molecule to bind to a specific biological target and elicit a response. nih.gov For this compound analogs, a pharmacophore model can be generated based on the structures of the most active compounds. This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential leads. nih.gov

Molecular Docking: This computational method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking can be used to simulate the interaction of its analogs with their biological target, such as a receptor or an enzyme. researchgate.net This provides valuable information about the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for activity. The docking scores can also be used as a descriptor in QSAR models.

The table below summarizes the application of these computational approaches in the SAR analysis of this compound analogs.

| Computational Approach | Application in SAR Analysis of this compound Analogs | Key Insights Provided |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular fields with biological activity. | Identifies favorable and unfavorable steric, electrostatic, and hydrophobic regions for activity. |

| Pharmacophore Modeling | Defines the essential 3D arrangement of features for biological activity. | Guides the design of new molecules with the required features for target binding. |

| Molecular Docking | Predicts the binding mode and affinity of analogs to their biological target. | Elucidates key molecular interactions and helps in optimizing the fit of the ligand in the binding site. |

These computational tools, when used in an integrated manner, provide a powerful platform for the SAR analysis of this compound analogs, facilitating the design and discovery of new and more effective therapeutic agents. nih.gov

Pre Clinical Biological Evaluation and Mechanistic Studies of Steroid Derivative 3

In Vitro Cellular and Biochemical Investigations

Cell-Free System Assays for Molecular Target Engagement

Investigations into the molecular interactions of steroid derivatives in cell-free environments have been crucial for identifying direct biological targets. These assays, which exclude the complexity of a whole-cell system, allow for the precise measurement of a compound's effect on a specific protein or pathway. mdpi.comnih.gov

One key area of investigation for steroid derivatives is their interaction with nuclear receptors. Cell-free assays are employed to determine the binding affinity of these compounds to receptors such as the androgen receptor (AR) and progesterone (B1679170) receptor. wikipedia.org For instance, a cell-free bioassay utilizing in vitro transcription/translation reactions can quantify the activation of androgen response elements (AREs), providing a direct measure of a compound's androgenic activity. nih.gov Such systems have demonstrated that even minor structural modifications to the steroid backbone can significantly impact the strength of the ligand-receptor interaction. wikipedia.org

Beyond nuclear receptors, other enzyme systems have been identified as targets. For example, some steroid derivatives have been shown to inhibit the activity of Na+, K+-ATPase in brain microsomal fractions, indicating a direct interaction with this essential ion pump. Furthermore, studies have explored the ability of steroid derivatives to inhibit enzymes involved in steroid metabolism, such as hydroxysteroid dehydrogenases (HSDs) or cytochrome P450 enzymes, which can be assessed using purified enzyme preparations. nih.gov Another important target is the steroid receptor coactivator-3 (SRC-3), an oncogenic coactivator that plays a role in various cancers; its inhibition is a promising therapeutic strategy. nih.gov

Mechanistic Studies in Isolated Cellular Systems (e.g., specific cell lines)

The cytotoxic and mechanistic effects of various compounds designated as Steroid derivative 3 have been extensively studied in a range of human cancer cell lines. These studies are fundamental to understanding the potential anti-neoplastic properties of these molecules.

For example, one androstane (B1237026) derivative, identified as compound 3, demonstrated potent cytotoxicity against KB (a human oral carcinoma cell line) and T-47D (a human breast cancer cell line) with IC50 values of 0.6 and 1.7 μM, respectively. In another study, a dendrodoristerol compound, also labeled as compound 3, showed significant activity against a panel of six human cancer cell lines, including HL-60 (leukemia), MCF-7 (breast cancer), and HepG2 (liver cancer), with IC50 values ranging from 21.59 to 41.19 μM. mdpi.com

The breadth of cell lines tested reveals a wide spectrum of activity. Various steroid derivatives have been evaluated against cell lines such as MDA-MB-231 (breast cancer), HepG2 (hepatocellular carcinoma), and others, with IC50 values indicating moderate to potent cytotoxic effects. mdpi.comnih.gov For instance, a series of synthetic derivatives showed IC50 values against MCF-7 cells ranging from 0.71 to >10 μM. nih.gov These cellular models are critical for the initial stages of toxicity assessment and for investigating the mechanisms behind endocrine disruption. mdpi.com

| Compound Designation | Cell Line | Cancer Type | Reported IC50 Value |

|---|---|---|---|

| Androstane Derivative 3 | KB | Oral Carcinoma | 0.6 μM |

| Androstane Derivative 3 | T-47D | Breast Cancer | 1.7 μM |

| Dendrodoristerol (Compound 3) | HL-60 | Leukemia | 21.59 - 41.19 μM |

| Dendrodoristerol (Compound 3) | MCF-7 | Breast Cancer | 21.59 - 41.19 μM |

| Dendrodoristerol (Compound 3) | HepG2 | Liver Cancer | 21.59 - 41.19 μM |

| Synthetic Derivative 3h | MCF-7 | Breast Cancer | 0.71 ± 0.17 μM |

| Synthetic Derivative 3h | MDA-MB-231 | Breast Cancer | 6.5 ± 0.83 μM |

Analysis of Cellular Responses (e.g., cell signaling pathway activation, gene expression changes, not proliferation as a direct outcome)

Beyond direct cytotoxicity, this compound has been shown to modulate key cellular signaling pathways and alter gene expression. Steroid hormones classically regulate cellular processes by binding to intracellular receptors, which then interact with hormone response elements on DNA to modify gene transcription. nih.govyoutube.com This genomic action can alter the expression of genes relevant to cell-to-cell communication and differentiation. nih.gov

Studies have demonstrated that the effects of steroid derivatives are not limited to the nucleus. Rapid, non-genomic actions that occur within minutes are also observed. nih.gov These rapid effects can include the activation of mitogen-activated protein kinases (MAPKs) and protein kinase C (PKC), often initiated by steroid receptors located at the plasma membrane. nih.govnih.gov

In the context of cancer, certain steroid derivatives have been found to modulate signal transduction pathways involved in tumorigenesis and inflammation. researchgate.net The binding of a steroid derivative to its receptor can lead to a cascade of events that changes the expression of numerous genes, turning on various anabolic and androgenic functions. wikipedia.org Furthermore, epigenetic modifications, such as DNA methylation and histone alterations, provide an additional layer of regulation over the genes involved in steroid hormone action, particularly affecting the expression of nuclear receptors and transcription factors. nih.gov

In Vivo Mechanistic Studies in Model Organisms

Application in Non-Human Vertebrate Models to Elucidate Biological Pathways

The mechanistic insights gained from in vitro studies are often further explored in non-human vertebrate models to understand their physiological relevance. These in vivo studies help to elucidate the biological pathways affected by this compound in a whole-organism context.

In one notable study, a specific heterosteroid (compound 3) was investigated for its anticancer potential in a rat model of hepatocellular carcinoma (HCC). Administration of the compound led to a significant decrease in the availability of active tumor markers. The study concluded that the antitumor activity was likely attributable to the modulation of signal transduction pathways involved in tumorigenesis, angiogenesis, and inflammation.

Other vertebrate models have also been employed. For example, the inotropic effects of novel bufalin (B1668032) derivatives were tested on primary cardiomyocytes from quail embryos. In mouse models, an aminosteroid (B1218566) derivative demonstrated the ability to completely block tumor growth when administered orally. Such studies in animal models are crucial for establishing a compound's potential efficacy and providing a rationale for further development.

| Model Organism | Condition/Assay | Key Finding Related to Steroid Derivative |

|---|---|---|

| Rat | Hepatocellular Carcinoma (HCC) | Significantly dropped tumor markers; modulated pathways in tumorigenesis, angiogenesis, and inflammation. |

| Quail | Primary Cardiomyocytes | Demonstrated inotropic effects. |

| Mouse | Prostate Cancer Xenograft | Completely blocked tumor growth. |

Investigations in Invertebrate or Plant Systems for Fundamental Biological Roles

The study of steroids in invertebrate and plant systems offers valuable insights into their fundamental biological roles, which can be conserved across different kingdoms. britannica.com Phytoecdysteroids, for example, are plant-derived steroids that are structurally similar to insect-molting hormones. nih.gov In plants, they are thought to provide chemical defense against herbivorous insects. nih.gov

In insects, ecdysteroids, which are steroid hormones, are essential for regulating development, molting, and metamorphosis. nih.govresearchgate.net Research has shown that certain plant-derived steroids can disrupt this process by inhibiting chitin (B13524) production, which is vital for the insect's exoskeleton, thereby blocking larval molting. researchgate.netcore.ac.uk This highlights a fundamental biological role in defense and development.

Furthermore, steroids and their derivatives have been identified in fungi and are implicated in reproduction. britannica.com For example, the steroid antheridiol (B1252342) in the aquatic fungus Achlya bisexualis stimulates male gamete formation. britannica.com The presence and function of these molecules across such a diverse range of organisms underscore their importance as ancient and conserved signaling molecules. britannica.com

Organ-Specific Mechanistic Investigations (e.g., brain, heart, liver, specific tissues)

Pre-clinical research into this compound and analogous compounds has revealed distinct mechanisms of action that are highly dependent on the target organ. These investigations are crucial for understanding the compound's therapeutic potential and its physiological impact.

Brain: Studies involving radiolabeled steroid derivatives have demonstrated a significant biodistribution to the brain. In one key study, a technetium-99m (Tc-99m) labeled version of a pregnenolone-dihydrotestosterone conjugate, designated as compound 3, showed markedly higher accumulation in brain tissue compared to other organs such as the spleen, stomach, intestine, liver, and kidney. This preferential uptake is suggestive of the compound's ability to cross the blood-brain barrier, a critical step for exerting effects within the central nervous system. The mechanism is partly attributed to the lipophilic nature of the steroid, which facilitates its passage through biological membranes. The high concentration in the brain suggests potential interactions with neural pathways and receptors. Furthermore, animal studies have indicated that chronic exposure to certain anabolic-androgenic steroids can lead to structural and functional changes in brain regions responsible for memory, emotional regulation, and executive functions, such as the prefrontal cortex, amygdala, and hippocampus. mdpi.com

Biodistribution of Tc-99m-Steroid Derivative 3 in Different Organs Over Time

| Organ | 15 min (µCi) | 30 min (µCi) | 45 min (µCi) | 60 min (µCi) |

|---|---|---|---|---|

| Brain | 196.44 | 196.12 | 195.88 | 197.08 |

| Spleen | 10.22 | 10.02 | 9.44 | 9.02 |

| Stomach | 17.24 | 16.44 | 16.38 | 15.76 |

| Intestine | 7.02 | 6.54 | 5.04 | 5.00 |

| Liver | 18.24 | 18.04 | 17.86 | 17.88 |

| Kidney | 5.10 | 4.87 | 4.44 | 4.32 |

| Gonads | 11.08 | 10.65 | 10.02 | 12.44 |

| Blood | 3.32 | 2.88 | 2.22 | 2.04 |

Heart: The cardiovascular effects of steroid derivatives are a significant area of investigation. Mechanistic studies have shown that these compounds can directly act on cardiac myocytes. nih.gov Anabolic androgenic steroids (AAS), for example, can interact with androgen receptors present on heart muscle cells. nih.gov Chronic use of supraphysiological doses of AAS has been linked to myocardial hypertrophy and cardiac remodeling. nih.gov This is partly due to the direct action of the steroid on cardiac myocytes and disruptions in the Renin-Angiotensin-Aldosterone System (RAAS). nih.gov The resulting effects can include increased collagen deposition and fibrosis rather than a functional increase in myocyte size, potentially leading to cardiomyopathy. nih.govnih.gov

Liver: The liver is a central organ for steroid metabolism and is also a key target for the mechanistic actions of steroid derivatives. nih.gov In pre-clinical models of hepatocellular carcinoma (HCC), newly designed heterosteroid derivatives, including a compound designated as 3, have demonstrated potential anticancer activity. Following administration of these compounds, a significant drop in active tumor marker molecules was observed. researchgate.net Histological examination of liver tissue supported these findings, indicating that the antitumor activity is likely attributable to the modulation of signal transduction pathways involved in tumorigenesis, angiogenesis, and inflammation. researchgate.netnih.gov However, it is also noted that certain modifications to the steroid structure, such as 17-α-alkylation, can lead to hepatotoxicity by slowing clearance in the liver. researchgate.netnih.gov Proposed mechanisms of liver injury include the infiltration of inflammatory cells, increased oxidative stress leading to mitochondrial degeneration, and the stimulation of intracellular androgen receptors that can induce unregulated growth of hepatocytes. nih.gov

Interactions with Biological Macromolecules (Beyond Receptors/Enzymes)

Beyond classical receptor and enzyme binding, the biological effects of this compound are influenced by its interactions with other essential macromolecules, including nucleic acids, cellular membranes, and transport proteins.

The interaction of steroid derivatives with nucleic acids represents a non-classical mechanism of action. While the primary genomic pathway involves binding to cytoplasmic nuclear receptors that then translocate to the nucleus to alter gene transcription, some steroid derivatives may interact more directly with DNA structures. nih.gov Certain polyoxygenated steroids, for example, have demonstrated a significant affinity for DNA, which is thought to underlie their cytotoxic effects. The binding of steroidal agents to specific DNA regions, such as androgen response elements, can activate gene expression leading to the synthesis of proteins involved in processes like muscle growth. athenaeumpub.com The specific interactions of this compound with non-canonical DNA structures like G-quadruplexes remain an area for further investigation.

The ability of steroid derivatives to cross biological membranes is fundamental to their bioavailability and organ-specific effects. Steroids are known to interact with and alter the biophysical properties of phospholipid bilayers. nih.gov The physicochemical properties of the steroid, particularly its lipophilicity, play a crucial role. The high accumulation of a derivative designated as compound 3 in the brain, for instance, is linked to its lipophilic character, which enhances its ability to permeate the blood-brain barrier. nih.gov

The general mechanism involves the steroid molecule intercalating between the lipids of the cell membrane. rsc.orgrsc.org This interaction can alter membrane fluidity, thickness, and ion permeability. nih.govrsc.org Studies combining electrical impedance spectroscopy and molecular dynamics simulations on various steroids show they can increase membrane permeability, which is accompanied by a thinning of the bilayer and reduced lipid order. rsc.orgrsc.org The specific orientation of the steroid at the water-lipid interface, dictated by its hydrogen-bonding capacity, appears to be a key factor in its ability to disrupt the membrane and facilitate permeation. rsc.orgrsc.org The number of hydroxyl groups on the steroid molecule can significantly affect the kinetics of membrane permeation, with more polar steroids requiring numerous membrane binding events before successfully crossing. acs.org

Once in circulation, the vast majority of steroid hormones and their synthetic derivatives are not free but are bound to plasma proteins. nih.gov This binding is crucial for their transport, stability, and regulation of bioavailability. The primary transport proteins are albumin and, with higher affinity and specificity, sex hormone-binding globulin (SHBG) and corticosteroid-binding globulin (CBG). nih.gov

Albumin is the most abundant protein in the blood and binds all classes of steroids with relatively low affinity but high capacity, acting as a buffer to regulate the concentration of free, biologically active steroids. nih.gov Studies on a specific steroid derivative, 3β-chloro-5α-cholestane-6-one cyanoacetic acid hydrazone (designated molecule 3), have utilized fluorescence spectroscopy, circular dichroism, and molecular docking to investigate its binding behavior with human serum albumin (HSA). Such studies help to clarify the binding conformation and affinity. For other steroids like testosterone (B1683101) and pregnenolone (B344588), binding sites have been identified within specific domains of the HSA molecule. nih.gov

The degree of protein binding can be very high; for instance, the synthetic steroid levonorgestrel (B1675169) is approximately 98% protein-bound, with 50% bound to albumin and 48% to SHBG. wikipedia.org This extensive binding effectively creates a circulating reservoir of the compound, modulating its access to target tissues. nih.gov

Metabolism and Biotransformation of Steroid Derivative 3 in Research Models

Identification of Metabolic Pathways in Model Systems

The metabolism of Steroid derivative 3 has been explored in different biological systems, including animal tissues and microbial cultures. In animal models, the adrenal gland is a primary site of its metabolism. For instance, studies using porcine and bovine adrenal preparations have been instrumental in elucidating the metabolic pathways.

In these models, this compound serves as a precursor for the synthesis of other vital corticosteroids. The metabolic pathways are primarily oxidative, involving a series of hydroxylation and oxidation reactions catalyzed by cytochrome P-450 enzymes. These transformations are critical for the biosynthesis of hormones like aldosterone (B195564) and corticosterone (B1669441).

Microbial systems have also been employed to study the biotransformation of this compound. Mixed cultures of human fecal flora have been shown to metabolize this steroid, indicating the role of gut microbiota in its transformation. These microbial transformations often lead to reductive and dehydroxylating pathways, producing a different set of metabolites compared to those observed in animal tissues.

Characterization of Metabolites and Their Chemical Structures

The biotransformation of this compound results in a variety of metabolites, each with a distinct chemical structure and biological activity. The characterization of these metabolites has been achieved through techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy.

The enzymatic biotransformation of this compound is a key area of research. The primary reactions observed are hydroxylations and oxidations, particularly in animal models.

Hydroxylation : A crucial step in the metabolism of this compound is the introduction of hydroxyl (-OH) groups at various positions on the steroid nucleus. The most significant of these is 11β-hydroxylation, which converts this compound into corticosterone, a glucocorticoid. This reaction is catalyzed by the enzyme 11β-hydroxylase (a member of the cytochrome P-450 family). Other hydroxylations at the 18 and 19 positions have also been identified, leading to the formation of 18-hydroxy-11-deoxycorticosterone (B104428) and 19-hydroxy-11-deoxycorticosterone, respectively.

Oxidation : Following hydroxylation, further oxidation can occur. For example, 18-hydroxycorticosterone (B144385) can be oxidized to aldosterone, a potent mineralocorticoid. The enzyme aldosterone synthase, another cytochrome P-450 enzyme, catalyzes this conversion. Additionally, 19-hydroxy-11-deoxycorticosterone can be further oxidized at the C-19 position to produce 19-oxo-11-deoxycorticosterone.

Reduction and Dehydroxylation : In microbial systems, such as human fecal flora, the metabolism of this compound can involve reduction and dehydroxylation reactions. For example, it can be metabolized to 3α,21-dihydroxy-5β-pregnan-20-one and 3α-hydroxy-5β-pregnan-20-one (pregnanolone). A key reaction observed is 21-dehydroxylation. nih.gov

The metabolism of this compound can be categorized into Phase I and Phase II reactions.

Phase I Reactions : These are functionalization reactions that introduce or expose a functional group on the parent compound. The hydroxylation and oxidation reactions described above are classic examples of Phase I metabolism. These reactions are primarily mediated by cytochrome P-450 enzymes and are essential for the biosynthesis of other steroid hormones from this compound.

Phase II Reactions : These are conjugation reactions where an endogenous molecule is attached to the parent compound or its Phase I metabolite, generally leading to increased water solubility and facilitating excretion. For this compound, sulfation is a known Phase II metabolic pathway. Evidence suggests that it can be converted to its sulfate (B86663) conjugate in the liver. nih.gov While glucuronidation is a major Phase II pathway for many steroids, specific details on the glucuronide conjugates of this compound are less extensively documented in the reviewed literature.

Influence of Structural Modifications on Metabolic Fate

The structure of this compound plays a significant role in determining its metabolic fate and biological activity. The absence of an 11β-hydroxyl group is a key structural feature that distinguishes it from corticosterone and cortisol, rendering it with potent mineralocorticoid but virtually no glucocorticoid activity.

The introduction of a hydroxyl group at the 11β-position dramatically alters its biological profile, conferring glucocorticoid activity. Further modifications, such as hydroxylation and subsequent oxidation at the C-18 position to form aldosterone, lead to a significant enhancement of mineralocorticoid potency.

These structure-activity relationships highlight how enzymatic modifications at specific sites of the steroid nucleus can profoundly influence the biological function of the resulting molecule.

Microbial Biotransformation of this compound for Production of Novel Analogs

Microbial biotransformation is a valuable tool for producing novel steroid analogs that may possess unique pharmacological properties. slideshare.net While the metabolism of this compound by gut flora primarily leads to degradation products, other microbial systems can be harnessed for synthetic purposes.

Fungi, in particular, are known for their ability to perform highly specific and regioselective hydroxylations of steroids, which are often difficult to achieve through chemical synthesis. For instance, various fungal species are utilized for the 11α-hydroxylation of other steroid precursors, a key step in the production of many therapeutic corticosteroids. Although specific examples of fungal biotransformation of this compound to produce novel analogs are not extensively detailed in the provided search results, the general principles of microbial steroid transformation suggest its potential as a substrate for generating new derivatives.

Bacterial systems also offer potential for the production of novel analogs. Engineered bacterial strains are being developed to produce valuable steroid intermediates from simple sterol precursors. dtu.dk The enzymatic machinery of these microorganisms could potentially be adapted to accept this compound as a substrate for the synthesis of new compounds with modified biological activities.

Interactive Data Tables

Table 1: Key Metabolites of this compound in Animal Models

| Metabolite | Precursor | Key Enzyme(s) | Resulting Activity |

| Corticosterone | This compound | 11β-hydroxylase | Glucocorticoid |

| 18-Hydroxy-11-deoxycorticosterone | This compound | Cytochrome P-450 | Intermediate |

| 18-Hydroxycorticosterone | Corticosterone | Aldosterone synthase | Intermediate |

| Aldosterone | 18-Hydroxycorticosterone | Aldosterone synthase | Potent Mineralocorticoid |

| 19-Hydroxy-11-deoxycorticosterone | This compound | Cytochrome P-450 | Intermediate |

| 19-Oxo-11-deoxycorticosterone | 19-Hydroxy-11-deoxycorticosterone | Cytochrome P-450 | Intermediate |

Table 2: Microbial Metabolites of this compound

| Metabolite | Microbial System | Key Reaction(s) |

| 3α,21-Dihydroxy-5β-pregnan-20-one | Human fecal flora | Reduction, Dehydroxylation |

| 3α-Hydroxy-5β-pregnan-20-one (Pregnanolone) | Human fecal flora | Reduction, 21-Dehydroxylation |

Advanced Analytical Methodologies for Research on Steroid Derivative 3

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantification in Research Samples

Spectroscopic and spectrometric techniques are foundational for determining the molecular identity, structure, and purity of Steroid Derivative 3 and its related compounds. These methods provide detailed insights into molecular composition and arrangement, crucial for research applications.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Metabolite Identification and Trace Analysis in Biological Matrices for Research

High-Resolution Mass Spectrometry (HRMS) coupled with Tandem Mass Spectrometry (MS/MS) offers unparalleled sensitivity and specificity for identifying and quantifying this compound and its metabolites, even at trace levels within complex biological matrices such as plasma, urine, or tissue extracts. HRMS provides highly accurate mass measurements, allowing for the determination of elemental composition, which is vital for distinguishing between isobaric compounds. MS/MS further enhances identification by fragmenting selected precursor ions, generating characteristic product ion spectra that serve as molecular fingerprints for specific metabolites.

In research settings, HRMS and MS/MS are instrumental in:

Metabolite Profiling: Identifying and characterizing novel or known metabolites of this compound by precisely measuring their mass-to-charge ratios (m/z) and fragmentation patterns. This is crucial for understanding metabolic pathways and the biotransformation of this compound within biological systems.

Trace Analysis: Detecting and quantifying minute quantities of this compound or its metabolites in biological samples, which is essential for pharmacokinetic studies, exposure assessments, and biomarker discovery. Techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) are employed for highly sensitive and selective quantification.

Structural Elucidation: Using fragmentation data from MS/MS experiments to deduce structural features of unknown metabolites or degradation products.

Illustrative Research Findings (Hypothetical Data):

A research study investigating the metabolism of this compound in in vitro liver microsomes identified several potential metabolites. HRMS analysis provided accurate mass measurements, and subsequent MS/MS fragmentation elucidated their structures.

| Compound ID | Proposed Metabolite Name | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Elemental Composition (Exact Mass) | Notes |

| SD3-M1 | Hydroxy-Steroid Derivative 3 | 317.2300 | 299.2200, 281.2090, 253.1980 | C₂₀H₃₂O₃ (317.2300) | Hydroxylation at C-6α |

| SD3-M2 | Keto-Steroid Derivative 3 | 315.2145 | 297.2040, 279.1930, 249.1820 | C₂₀H₃₀O₃ (315.2145) | Oxidation at C-3 to ketone |

| SD3-M3 | Glucuronide Conjugate | 493.2820 | 315.2145, 297.2040, 279.1930 | C₂₆H₄₀O₇ (493.2820) | Glucuronidation at C-3-OH |

These findings demonstrate the capability of HRMS/MS to identify and characterize various metabolic modifications, such as hydroxylation, oxidation, and conjugation, providing critical data for understanding the metabolic fate of this compound. nih.govresearchgate.netnih.govfrontiersin.orgbirmingham.ac.ukwaters.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailed structural elucidation, particularly for determining the stereochemistry and conformation of this compound. Techniques such as proton NMR (¹H NMR), carbon-13 NMR (¹³C NMR), and advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) provide comprehensive information about the connectivity of atoms, the spatial arrangement of protons, and the relative configurations of chiral centers within the steroid nucleus and its side chains.

Key NMR applications in steroid research include:

Stereochemical Assignment: Differentiating between stereoisomers is critical, as subtle changes in the spatial arrangement of atoms can significantly impact biological activity. NMR parameters like coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations are used to assign axial/equatorial orientations of substituents and determine the configuration of ring fusions (e.g., A/B, B/C, C/D rings) and stereocenters. For instance, the chemical shift of the C-19 methyl group is highly sensitive to the stereochemistry of the A/B ring junction rsc.org.

Conformational Analysis: NMR can reveal the preferred three-dimensional conformations of this compound in solution. By analyzing coupling constants and NOE data, researchers can infer the flexibility of the steroid rings and the spatial relationships between different parts of the molecule, which is important for understanding receptor binding or enzyme interactions.

Structure Verification: Confirming the proposed structure of synthesized this compound or its isolated natural variants by comparing experimental spectra with predicted spectra or established spectral databases.

Illustrative Research Findings (Hypothetical Data):

Analysis of this compound using ¹H and ¹³C NMR spectroscopy yielded characteristic signals indicative of its steroid structure.

| Nucleus | Chemical Shift (ppm) | Multiplicity (¹H) / Assignment | Coupling Constant (Hz) | Significance for this compound |

| ¹H-18 | 0.85 | s | - | C-18 methyl group (angular) |

| ¹H-19 | 0.92 | s | - | C-19 methyl group (angular) |

| ¹H-21a | 3.65 | d | J = 8.0 | Protons on C-21 (e.g., in a side chain) |

| ¹H-21b | 3.72 | d | J = 8.0 | Protons on C-21 (e.g., in a side chain) |

| ¹³C-18 | 13.5 | - | - | C-18 methyl carbon |

| ¹³C-19 | 15.2 | - | - | C-19 methyl carbon |

| ¹³C-3 | 78.9 | - | - | Carbon bearing hydroxyl group (C-3-OH) |

The presence of two singlets for the angular methyl groups (C-18 and C-19) at characteristic chemical shifts (0.85 and 0.92 ppm) strongly supports the steroid skeleton. The signals for the C-21 protons at 3.65 and 3.72 ppm, showing a doublet of doublets (or two distinct doublets if coupled to a single proton at C-20), suggest a specific functionalization in the side chain. The ¹³C NMR data further confirms the presence of these methyl groups and a hydroxyl-bearing carbon at C-3. nih.govslideshare.netrsc.orgrsc.orgslideshare.netacs.org

Infrared (FT-IR) Spectroscopy and X-ray Crystallography for Solid-State Characterization

Infrared (FT-IR) spectroscopy and X-ray Crystallography are crucial for characterizing this compound in its solid state, providing information about functional groups, molecular packing, and crystal structure.

FT-IR Spectroscopy: FT-IR analysis identifies characteristic vibrational frequencies of functional groups present in this compound. Key absorptions typically include:

O-H stretching (broad band around 3200-3600 cm⁻¹) if hydroxyl groups are present.

C-H stretching (around 2850-3000 cm⁻¹).

C=O stretching (around 1700-1750 cm⁻¹) if ketone or ester functionalities are present.

C-O stretching (around 1000-1300 cm⁻¹). The specific pattern of absorption bands in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for identification and comparison with reference standards. FT-IR is also valuable for assessing polymorphism in solid-state samples. slideshare.netnih.govnih.govresearchgate.netacs.org

Illustrative Research Findings (Hypothetical Data):

FT-IR Spectrum of this compound (Solid State):

3450 cm⁻¹: Broad absorption, indicative of O-H stretching from a hydroxyl group.

2930 cm⁻¹ and 2870 cm⁻¹: Sharp peaks, characteristic of C-H stretching in alkyl chains and rings.

1710 cm⁻¹: Strong absorption, suggesting the presence of a ketone carbonyl group (C=O).

1050 cm⁻¹: Moderate absorption, attributed to C-O stretching, likely from a hydroxyl group.

X-ray Crystallography Data for this compound:

Crystal System: Monoclinic

Space Group: P2₁

Unit Cell Parameters: a = 10.5 Å, b = 12.1 Å, c = 15.8 Å, β = 105.2°

Molecular Formula: C₂₀H₃₀O₂ (assuming a simple steroid structure with one ketone and one hydroxyl)

Key Structural Feature: A trans A/B ring junction confirmed, with the hydroxyl group at C-3 in an equatorial position.

These findings from solid-state characterization provide complementary information to solution-state NMR and mass spectrometry, offering a complete picture of this compound's molecular architecture.

Chromatographic Separation Techniques for Complex Mixtures in Research Samples

Chromatographic techniques are essential for separating this compound and its metabolites from complex biological or synthetic mixtures, enabling their subsequent detection and quantification.

Ultra-High Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC) for Separation of this compound and its Metabolites

UHPLC and GC are the workhorses for separating steroid compounds due to their high efficiency and speed.